![molecular formula C12H15N5 B5525778 [5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

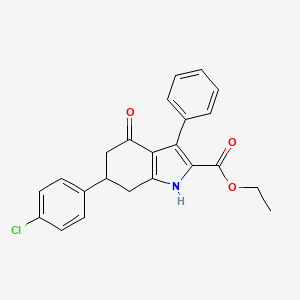

[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 1,3,5-triazine derivatives often involves multi-component reactions or microwave-assisted synthesis. For example, microwave-assisted one-pot synthesis techniques have been employed for efficient synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives, showcasing the adaptability of triazine synthesis strategies to incorporate different substituents (Moustafa et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives can be complex and varied. X-ray crystallography is commonly used to confirm the structures of synthesized compounds, providing insight into their geometric configuration. The detailed structural analysis is crucial for understanding the compound's reactivity and potential interactions with other molecules (Moustafa et al., 2020).

Chemical Reactions and Properties

1,3,5-Triazine compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, leading to a wide range of derivatives with diverse chemical properties. These reactions are foundational for modifying the triazine core to explore new functionalities and applications (Kozhevnikov et al., 2000).

Aplicaciones Científicas De Investigación

Nucleophilic Substitution Reactions

Cyanamide has been successfully used in nucleophilic substitution reactions with 1,2,4-triazin-4-oxides to produce 5-cyanoimino-1,2,4-triazines, demonstrating the reactivity of cyanamide derivatives in synthesizing nitrogen-rich heterocycles (Kozhevnikov et al., 2000).

Antitumor Agents

The structural analysis of Baker's antifol (a reversible inhibitor of dihydrofolate reductase) and its insoluble form, which show promise in cancer chemotherapy, highlights the importance of triazine derivatives in medicinal chemistry (Camerman et al., 1978).

Herbicide Monitoring

Cyanazine, another triazine herbicide, has been monitored using a DNA nanostructure biosensor, indicating the application of triazine derivatives in environmental monitoring and agriculture (Karimi-Maleh et al., 2021).

Efficient Synthesis Techniques

Microwave-assisted synthesis techniques have been developed for the efficient production of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives, showcasing the potential of cyanamide in facilitating rapid and high-yield chemical syntheses (Moustafa et al., 2020).

Propiedades

IUPAC Name |

[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c13-8-14-12-15-9-17(10-16-12)7-6-11-4-2-1-3-5-11/h1-5H,6-7,9-10H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCPVKHUJSYWJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=NCN1CCC2=CC=CC=C2)NC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5525704.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)

![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)